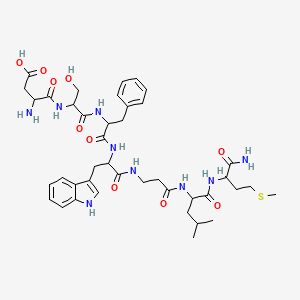
H-Asp-Ser-Phe-Trp-b-Ala-Leu-Met-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp-Ser-Phe-Trp-b-Ala-Leu-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:
Coupling Reaction: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Asp-Ser-Phe-Trp-b-Ala-Leu-Met-NH2 can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase for introducing mutations.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Mutant peptides with altered amino acid sequences.
Scientific Research Applications
H-Asp-Ser-Phe-Trp-b-Ala-Leu-Met-NH2 has diverse applications in scientific research:
Mechanism of Action
H-Asp-Ser-Phe-Trp-b-Ala-Leu-Met-NH2 exerts its effects by binding to neurokinin receptors, particularly the neurokinin 2 (NK2) receptor . Upon binding, it activates intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the release of intracellular calcium and subsequent physiological responses such as smooth muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Neurokinin A: The parent compound of H-Asp-Ser-Phe-Trp-b-Ala-Leu-Met-NH2, involved in similar physiological processes.
Substance P: Another member of the tachykinin family, known for its role in pain transmission and inflammation.
Neurokinin B: Shares structural similarities with neurokinin A and has overlapping functions.
Uniqueness
This compound is unique due to its specific sequence modifications, such as the presence of β-alanine and the amidation at the C-terminus. These modifications can alter its binding affinity and specificity for neurokinin receptors, potentially leading to distinct physiological effects .
Properties
Molecular Formula |
C41H57N9O10S |
|---|---|
Molecular Weight |
868.0 g/mol |
IUPAC Name |
3-amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C41H57N9O10S/c1-23(2)17-30(39(58)47-29(36(43)55)14-16-61-3)46-34(52)13-15-44-38(57)32(19-25-21-45-28-12-8-7-11-26(25)28)49-40(59)31(18-24-9-5-4-6-10-24)48-41(60)33(22-51)50-37(56)27(42)20-35(53)54/h4-12,21,23,27,29-33,45,51H,13-20,22,42H2,1-3H3,(H2,43,55)(H,44,57)(H,46,52)(H,47,58)(H,48,60)(H,49,59)(H,50,56)(H,53,54) |
InChI Key |
VCOJTYHIRISXJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CCNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















